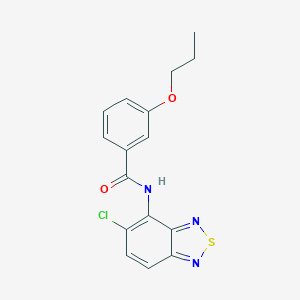
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that is involved in the breakdown of the amino acid glutamine, which is essential for the growth and proliferation of cancer cells. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide works by inhibiting the activity of the glutaminase enzyme, which is essential for the growth and proliferation of cancer cells. Glutaminase converts glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide deprives cancer cells of this essential nutrient, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of glutamine and glutamate in cancer cells, and to increase the levels of reactive oxygen species (ROS). It has also been found to induce autophagy, a process by which cells recycle their own components in response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in a wide range of cancer cell lines. One limitation is that it may not be effective in all types of cancer, and may have off-target effects that could limit its usefulness.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide treatment. Finally, there is interest in exploring the potential of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in combination with other anticancer agents, such as immunotherapy drugs.
Synthesemethoden
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 3-bromoanisole to form an intermediate compound, which is then reacted with propionyl chloride to form N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential anticancer agent. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, and has been found to be particularly effective in combination with other anticancer agents.
Eigenschaften
Molekularformel |
C16H14ClN3O2S |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-2-8-22-11-5-3-4-10(9-11)16(21)18-14-12(17)6-7-13-15(14)20-23-19-13/h3-7,9H,2,8H2,1H3,(H,18,21) |
InChI-Schlüssel |
SFDXKWVALTWILF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244189.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244190.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B244191.png)
![Ethyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244195.png)
![5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B244196.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide](/img/structure/B244200.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B244201.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244202.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244203.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B244204.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B244205.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244207.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)